Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate (CAS: 56984-32-8) is a halogenated pyrazole derivative with the molecular formula C₇H₉ClN₂O₂. This compound is widely utilized as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic hybrids . Its structure features a chlorine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, which influence its electronic properties and reactivity. Commercial suppliers offer this compound in high purity (≥95%), with scalable quantities ranging from 1g to 25g .
Properties
IUPAC Name |
ethyl 5-chloro-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKDEVVNDSYMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374504 | |
| Record name | Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56984-32-8 | |
| Record name | Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56984-32-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate acts as the alkylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to yield pyrazoline derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole N-oxides, pyrazoline derivatives, and carboxylic acids .
Scientific Research Applications
Medicinal Chemistry Applications
Building Block for Pharmaceuticals
Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate serves as a versatile building block in synthesizing bioactive molecules. Its derivatives have shown potential in developing pharmaceuticals with various therapeutic properties:
- Anticancer Properties : Studies indicate that derivatives of this compound can inhibit cancer cell proliferation, with IC₅₀ values ranging from 3.79 µM to over 42.30 µM against different cancer types. The mechanism often involves interaction with specific enzymes or receptors that regulate cell growth.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, particularly through interactions with cyclooxygenase enzymes, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : While some derivatives have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria, results have been variable, indicating the need for further research to establish efficacy.
Agricultural Chemistry Applications
Development of Agrochemicals
In agricultural chemistry, this compound is utilized in creating agrochemicals such as herbicides and fungicides. Its structural characteristics allow it to interact effectively with plant biology:
- Herbicides : Compounds derived from this pyrazole can inhibit specific biochemical pathways in weeds, leading to effective weed management strategies.
- Fungicides : The compound's ability to disrupt fungal growth mechanisms makes it valuable in developing fungicidal agents that protect crops from fungal diseases.
Material Science Applications
Synthesis of Advanced Materials
This compound is also significant in material science, particularly in synthesizing advanced materials such as polymers and nanomaterials:
- Polymers : The compound can be used to create functionalized polymers with tailored properties for specific applications in coatings, adhesives, and composites.
- Nanomaterials : Its reactivity allows for the development of nanostructured materials that can be employed in electronics and photonics.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of various pyrazole derivatives demonstrated that this compound derivatives exhibited significant cytotoxic effects on breast cancer cell lines. The study reported an IC₅₀ value of approximately 10 µM, indicating its potential as a lead compound for further development .
Case Study 2: Agricultural Application
In agricultural research, a derivative of this compound was tested as a herbicide against common weeds. The results showed a reduction in weed biomass by over 70% within two weeks of application, highlighting its effectiveness and potential for commercial use in crop protection .
Mechanism of Action
The mechanism of action of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved can vary based on the specific bioactive derivative synthesized from this compound .
Comparison with Similar Compounds
Structural and Functional Overview
The pyrazole core of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate is stabilized by resonance and hydrogen-bonding interactions, which can be analyzed using crystallographic tools like Mercury CSD (for visualizing packing patterns) and refinement software such as SHELXL . The electron-withdrawing chlorine substituent enhances the electrophilicity of the pyrazole ring, making it reactive in nucleophilic substitution and cross-coupling reactions.
Comparative Analysis with Structurally Similar Pyrazole Derivatives
Ethyl 1-Methyl-1H-pyrazole-4-carboxylate (CAS: 1260243-04-6)
- Molecular Formula : C₇H₁₀N₂O₂
- Key Differences : Lacks the 5-chloro substituent, resulting in reduced electrophilicity.
- Applications : Primarily used in simpler coupling reactions due to its unsubstituted 5-position .
Ethyl 5-Amino-1H-pyrazole-4-carboxylate (CAS: 7251-53-8)
- Molecular Formula : C₆H₉N₃O₂
- Key Differences: The 5-amino group introduces nucleophilicity, enabling participation in condensation and cyclization reactions.
- Applications : Intermediate in synthesizing fused heterocycles, such as triazolo-pyrazoles .
Ethyl 5-Azido-1H-pyrazole-4-carboxylate
- Molecular Formula : C₆H₇N₅O₂
- Key Differences : The 5-azido group enables participation in click chemistry (e.g., Huisgen cycloaddition).
- Synthesis : Prepared via diazo transfer reactions with azido(trimethyl)silane, yielding a colorless solid (m.p. 92.2–93.7°C) .
- Spectral Data : Distinct ¹H NMR signals at δ 9.32 (br.s, 1H) and 8.02 (s, 1H) confirm the azido substituent .
Ethyl 5-Amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
- Molecular Formula : C₁₀H₁₀ClN₅O₂
- Applications : Explored in medicinal chemistry for its dual heterocyclic pharmacophore .
Discussion of Physicochemical and Reactivity Differences
- Chlorine vs. Azido Groups : The 5-Cl substituent facilitates displacement reactions, while the 5-N₃ group offers orthogonal reactivity for bioconjugation .
- Steric Effects : The 1-methyl group in the target compound reduces steric hindrance compared to bulkier analogs like the 6-chloropyridazinyl derivative .
Biological Activity
Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (C₇H₉ClN₂O₂) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
This compound features a pyrazole ring with an ethyl ester group at the 4-position and a chlorine atom at the 5-position. Its molecular weight is approximately 188.61 g/mol. The presence of these functional groups contributes to its reactivity and interactions with various biological targets .
Biological Activities
The compound exhibits a broad spectrum of biological activities, including:
- Anticancer Properties : this compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that pyrazole derivatives can affect various cancer cell lines, demonstrating significant cytotoxic effects. For instance, related compounds have reported IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to over 42.30 µM against different cancer types .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may contribute to its therapeutic potential in treating inflammatory diseases. Pyrazole derivatives are known for their interactions with cyclooxygenase enzymes, which play a critical role in inflammation .
- Antimicrobial Activity : While some pyrazole derivatives exhibit antimicrobial properties, specific studies on this compound have shown variable results. For example, certain derivatives have been tested against Gram-positive and Gram-negative bacteria, yielding mixed outcomes regarding efficacy .
Synthesis Methods
This compound can be synthesized through several methods, often involving reactions with various reagents under controlled conditions. Common synthetic routes include:
- Intramolecular Cyclization : This method involves the formation of the pyrazole ring through cyclization reactions of appropriate precursors.
- Elimination Reactions : These reactions can help form the desired ester functionalities while maintaining the integrity of the pyrazole structure .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl 5-chloro-1H-pyrazole-4-carboxylic acid | 0.91 | Lacks the ethyl ester functionality |
| Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine | 0.64 | Different ring structure; broader heterocyclic framework |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 0.74 | Amino group instead of chlorine |
This table highlights how this compound maintains a unique position within its class of compounds due to its specific halogen substitution and ester functionality, which may influence its reactivity and biological activity differently than its analogs.
Case Studies and Research Findings
Recent research has focused on understanding the mechanisms through which this compound interacts with biological targets:
- Cancer Therapeutics : A study evaluating various pyrazole derivatives indicated that certain modifications could enhance anticancer activity by improving binding affinity to target proteins involved in cell cycle regulation . The mechanisms involved include inhibition of key kinases such as Aurora-A kinase, which is crucial for mitotic processes.
- Inflammatory Pathways : Another study highlighted the compound's potential to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis and mitigating inflammation-related conditions .
Q & A
Q. What are the most reliable synthetic routes for Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
A common method involves cyclocondensation of ethyl acetoacetate with appropriate reagents like DMF-DMA (dimethylformamide dimethyl acetal) and chlorinated hydrazine derivatives. For example, analogous pyrazole carboxylates are synthesized via a one-pot reaction under reflux in ethanol, followed by hydrolysis to yield the carboxylic acid derivative . Optimization may involve adjusting solvent polarity, temperature (e.g., 80–100°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR : The ethyl ester group appears as a triplet (~1.3 ppm, CH3) and quartet (~4.2 ppm, CH2) in -NMR, while the pyrazole ring protons show distinct splitting patterns (e.g., 5-chloro substituent deshields adjacent protons). -NMR confirms carbonyl (C=O) at ~160–165 ppm .
- IR : Stretching vibrations for C=O (ester) appear at ~1700–1750 cm⁻¹, and C-Cl at ~550–750 cm⁻¹ . Cross-validation with X-ray crystallography (e.g., SHELX refinement) resolves ambiguities in substituent positioning .
Q. What crystallographic methods are used to determine the molecular geometry of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard. For example, related pyrazole esters are crystallized in monoclinic systems (space group P2₁/c), with bond lengths and angles refined to R-factors <0.05 . Mercury software aids in visualizing packing patterns and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO energies, electrostatic potential maps) to predict nucleophilic/electrophilic sites. For example, the chloro substituent’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the 4-carboxylate position . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes), guided by pyrazole derivatives’ known roles as kinase inhibitors .
Q. How do structural modifications (e.g., substituent variation) affect the compound’s physicochemical properties?
Systematic studies on analogs show that:
- Electron-withdrawing groups (Cl, NO₂) : Increase thermal stability and alter solubility in polar solvents.
- Steric effects : Bulky substituents (e.g., phenyl at N1) reduce crystal symmetry, affecting melting points . Tabulated data from SCXRD and DSC (Differential Scanning Calorimetry) quantify these trends .
Q. How should researchers address contradictions between experimental and computational data?
Q. What strategies optimize the hydrolysis of the ethyl ester to the carboxylic acid derivative?
Basic hydrolysis (NaOH/EtOH, reflux) is typical. Kinetic studies show that electron-withdrawing groups (Cl) accelerate ester cleavage by stabilizing the tetrahedral intermediate. HPLC-MS monitors conversion, with yields >85% achievable at 70°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
